molecular formula C7H13NO2 B6203027 6-(hydroxymethyl)-6-methylpiperidin-2-one CAS No. 127274-93-5

6-(hydroxymethyl)-6-methylpiperidin-2-one

Cat. No.: B6203027
CAS No.: 127274-93-5
M. Wt: 143.2
InChI Key:
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Description

6-(Hydroxymethyl)-6-methylpiperidin-2-one is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxymethyl group and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(hydroxymethyl)-6-methylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylpiperidin-2-one with formaldehyde in the presence of a base, leading to the formation of the hydroxymethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)-6-methylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products:

    Oxidation: Formation of 6-(carboxymethyl)-6-methylpiperidin-2-one.

    Reduction: Formation of 6-(hydroxymethyl)-6-methylpiperidin-2-ol.

    Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)-6-methylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)-6-methylpiperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

    6-Methylpiperidin-2-one: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    6-(Hydroxymethyl)piperidin-2-one: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness: 6-(Hydroxymethyl)-6-methylpiperidin-2-one is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

127274-93-5

Molecular Formula

C7H13NO2

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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